2-Hydroperoxy-3-(3-phenyl-1H-pyrazol-5-yl)phenol
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Overview
Description
2-Hydroperoxy-3-(3-phenyl-1H-pyrazol-5-yl)phenol is an organic compound that belongs to the class of hydroperoxides and pyrazoles This compound is characterized by the presence of a hydroperoxy group (-OOH) and a phenyl-substituted pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroperoxy-3-(3-phenyl-1H-pyrazol-5-yl)phenol typically involves the condensation of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-ones with hydrazine hydrate or phenylhydrazine . The reaction is carried out under controlled conditions to ensure the formation of the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Hydroperoxy-3-(3-phenyl-1H-pyrazol-5-yl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroperoxy group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl and pyrazole rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic oxides, while reduction can produce phenolic alcohols.
Scientific Research Applications
2-Hydroperoxy-3-(3-phenyl-1H-pyrazol-5-yl)phenol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Hydroperoxy-3-(3-phenyl-1H-pyrazol-5-yl)phenol involves its interaction with molecular targets and pathways. The hydroperoxy group can generate reactive oxygen species (ROS), which can interact with cellular components, leading to various biological effects. The phenyl-pyrazole moiety may also interact with specific enzymes or receptors, modulating their activity and resulting in therapeutic or biological outcomes .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Pyrazol-3-yl)phenol: A related compound with similar structural features but lacking the hydroperoxy group.
3-Phenyl-1H-pyrazole: Another similar compound with a phenyl-substituted pyrazole ring.
Uniqueness
2-Hydroperoxy-3-(3-phenyl-1H-pyrazol-5-yl)phenol is unique due to the presence of the hydroperoxy group, which imparts distinct chemical reactivity and potential biological activities. This differentiates it from other pyrazole derivatives and makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H12N2O3 |
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Molecular Weight |
268.27 g/mol |
IUPAC Name |
2-hydroperoxy-3-(3-phenyl-1H-pyrazol-5-yl)phenol |
InChI |
InChI=1S/C15H12N2O3/c18-14-8-4-7-11(15(14)20-19)13-9-12(16-17-13)10-5-2-1-3-6-10/h1-9,18-19H,(H,16,17) |
InChI Key |
TXXDFPIBHNSZDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C3=C(C(=CC=C3)O)OO |
Origin of Product |
United States |
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